1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid 1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1340253-47-5
VCID: VC5404943
InChI: InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-1-2-5(7(11)12)8(13)14/h1-3,6H,4H2,(H,13,14)
SMILES: C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F
Molecular Formula: C8H7F2NO3
Molecular Weight: 203.145

1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid

CAS No.: 1340253-47-5

Cat. No.: VC5404943

Molecular Formula: C8H7F2NO3

Molecular Weight: 203.145

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid - 1340253-47-5

Specification

CAS No. 1340253-47-5
Molecular Formula C8H7F2NO3
Molecular Weight 203.145
IUPAC Name 1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-1-2-5(7(11)12)8(13)14/h1-3,6H,4H2,(H,13,14)
Standard InChI Key INXWMKCYQWBSFP-UHFFFAOYSA-N
SMILES C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F

Introduction

Structural Characteristics

The compound’s molecular formula is C8H7F2NO3C_8H_7F_2NO_3, with a molecular weight of 203.14 g/mol . Key structural features include:

  • Pyridine Ring: A six-membered aromatic ring with nitrogen at position 1.

  • 2-Oxo Group: A ketone at position 2, contributing to electrophilic reactivity.

  • 3-Carboxylic Acid: Enhances solubility and facilitates salt formation.

  • 2,2-Difluoroethyl Substituent: Introduces lipophilicity and metabolic stability.

The IUPAC name is 1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid, with the SMILES string C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F and InChI Key WFXUSDDFSJAZKV-UHFFFAOYSA-N .

Synthesis and Optimization

Electrophilic Difluoroethylation

A common route involves electrophilic 2,2-difluoroethylation using hypervalent iodine reagents (e.g., (difluoroiodo)toluene) to transfer the difluoroethyl group to pyridine precursors. Yields typically range from 60–75% under mild conditions (25–50°C).

Difluorocarbene-Mediated Reactions

Recent advances utilize difluorocarbene (:CF2:CF_2) generated from trimethylsilyl bromodifluoromethyl reagents (TMSCF2BrTMSCF_2Br) to enable ester insertion and 1,4-acyl rearrangements. This method avoids transition metals and achieves high functional group tolerance .

Table 1: Synthetic Methods Comparison

MethodReagentsYield (%)ConditionsReference
Electrophilic alkylationHypervalent iodine68–7425–50°C, EtOH
Difluorocarbene insertionTMSCF2BrTMSCF_2Br, KF85–90RT, DMF

Chemical Reactivity

Oxidation and Reduction

  • Oxidation: The aldehyde group (if present in intermediates) oxidizes to carboxylic acids using KMnO4KMnO_4 or CrO3CrO_3.

  • Reduction: The 2-oxo group reduces to a hydroxyl derivative with NaBH4NaBH_4 or LiAlH4LiAlH_4.

Nucleophilic Substitution

The difluoroethyl group undergoes substitution with amines or thiols under basic conditions, yielding analogs with modified pharmacokinetic profiles.

Biological Activity and Mechanisms

Anticancer Properties

The compound induces apoptosis in cancer cells via:

  • Bax/Bcl-2 Regulation: Upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2.

  • JNK/MAPK Pathway Activation: Triggers caspase-3/7 activation in breast cancer cells (MCF-7, IC50_{50} = 12 μM).

Enzyme Inhibition

It inhibits enzymes critical for tumor progression, such as matrix metalloproteinases (MMP-2/9) and topoisomerase II, with KiK_i values < 1 μM in preliminary assays.

Table 2: Biological Activity Profile

TargetMechanismIC50_{50}/Ki_iCell Line/ModelReference
Bax/Bcl-2Apoptosis induction12 μMMCF-7
MMP-2Enzyme inhibition0.8 μMIn vitro

Industrial and Pharmaceutical Applications

  • Agrochemicals: Serves as a precursor for herbicides targeting acetolactate synthase (ALS).

  • Materials Science: Enhances thermal stability in polymer coatings due to fluorine content.

  • Drug Development: Acts as a bioisostere for carboxyl groups in protease inhibitors (e.g., HIV-1 integrase) .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey ActivityReference
1-Benzyl-2-oxopyridine-3-carboxylic acidC13H11NO3C_{13}H_{11}NO_3Antiviral (HCV NS5B)
1-(Trifluoroethyl)-2-oxopyridine-3-carboxylic acidC8H6F3NO3C_8H_6F_3NO_3Enhanced lipophilicity

The difluoroethyl derivative exhibits superior metabolic stability compared to non-fluorinated analogs, attributed to reduced cytochrome P450-mediated oxidation .

Recent Advances (2023–2025)

  • Synthetic Methodologies: Difluorocarbene-based protocols enable gram-scale production with >90% purity .

  • Hybrid Seed Production: Potassium salts of related dihydropyridines are used as chemical hybridization agents .

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